molecular formula C19H17FN2O4S B2384629 N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 930922-11-5

N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2384629
CAS No.: 930922-11-5
M. Wt: 388.41
InChI Key: WSMQJVKBKGBTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 2,4-dimethoxyphenyl ring. The fluorophenyl substituent may influence lipophilicity and bioactivity, as fluorine is often employed in medicinal chemistry to modulate pharmacokinetics .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-14-7-8-15(16(9-14)25-2)22-18(23)11-27-19-21-10-17(26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQJVKBKGBTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C19H17FN2O4S
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 930922-11-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethoxyphenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.
  • Attachment of the Fluorophenyl Group : Acylation with fluorophenyl derivatives is performed to finalize the structure.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, affecting signal transduction pathways.
  • Gene Expression : It has potential effects on gene expression by interacting with DNA or RNA.

Biological Activity

Research indicates that compounds in this class exhibit a range of biological activities:

Anticancer Activity

Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance:

  • Compounds with oxazole rings have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antidiabetic Effects

Some derivatives have been reported to improve insulin sensitivity and glucose tolerance in diabetic models. They modulate the expression of key genes involved in insulin signaling pathways .

Antimicrobial Properties

Research suggests that compounds with similar structures exhibit antimicrobial activity against a variety of pathogens. This includes both bacterial and fungal strains, indicating a broad spectrum of action .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects on breast cancer cells; IC50 values indicated significant potency (IC50 < 10 µM) .
Study 2 Explored the antidiabetic potential in STZ-induced diabetic rats; improvements in glucose levels were noted .
Study 3 Evaluated antimicrobial activity against Staphylococcus aureus; showed effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives containing heterocyclic cores and substituted aryl groups. Key structural variations, physicochemical properties, and biological implications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Source
Target Compound : N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide C₁₉H₁₈FN₃O₄S 403.43 g/mol 2,4-Dimethoxyphenyl, 4-fluorophenyl-oxazole Not explicitly reported (inference from analogs)
F465-0346: N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide C₂₂H₂₄FN₃O₂S 413.51 g/mol Diethylamino, methylphenyl, 4-fluorophenyl-oxazole Not reported
F465-0358: N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide C₁₈H₁₄ClFN₂O₂S 376.83 g/mol Chloro, methylphenyl, 4-fluorophenyl-oxazole Not reported
CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide C₁₇H₁₃N₅O₅S 399.38 g/mol 4-Methoxyphenyl-oxadiazole, nitro-phenyl Antimycobacterial activity (PyrG/PanK inhibition)
8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.5 g/mol Chloro-methylphenyl, indole-oxadiazole LOX inhibition, BChE inhibition

Key Observations:

Structural Variations :

  • Heterocyclic Core : The target compound’s 1,3-oxazole core differs from oxadiazole (e.g., CDD-934506) or imidazole derivatives (e.g., ). Oxazole’s smaller ring size and lower electron density may alter binding interactions compared to bulkier oxadiazoles .
  • Substituent Effects :

  • The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility relative to chloro (F465-0358) or nitro (CDD-934506) substituents.
  • Fluorophenyl vs. Methoxyphenyl: Fluorine’s electronegativity may improve membrane permeability compared to methoxy groups .

Physicochemical Properties: The target compound’s molecular weight (403.43 g/mol) falls within the typical range for drug-like molecules, similar to analogs in Table 1.

Biological Activity :

  • While direct activity data for the target compound is absent, structurally related compounds exhibit diverse bioactivities:

  • CDD-934506 shows antimycobacterial activity via PyrG/PanK inhibition .
  • The target compound’s fluorophenyl and dimethoxyphenyl groups may synergize for kinase or enzyme inhibition, though experimental validation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.